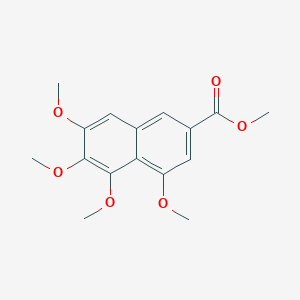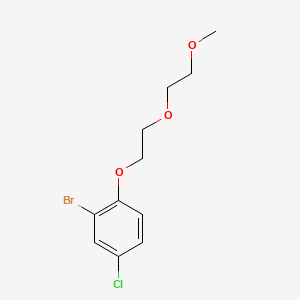
2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with bromine, chlorine, and a 2-(2-methoxyethoxy)ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments with specific temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Etherification: The 2-(2-methoxyethoxy)ethoxy group can participate in further etherification reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the development of pharmaceuticals.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the chlorine and additional ether groups.
4-Bromoanisole: This compound features a bromine and methoxy group on the benzene ring but lacks the additional ether groups and chlorine.
Uniqueness
2-Bromo-4-chloro-1-(2-(2-methoxyethoxy)ethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the 2-(2-methoxyethoxy)ethoxy group
Eigenschaften
Molekularformel |
C11H14BrClO3 |
|---|---|
Molekulargewicht |
309.58 g/mol |
IUPAC-Name |
2-bromo-4-chloro-1-[2-(2-methoxyethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H14BrClO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
VBNMJRICPWSRFW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOC1=C(C=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


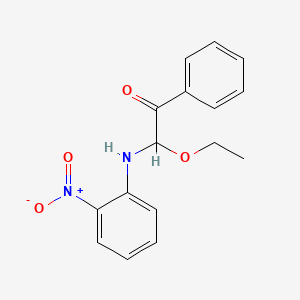
![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
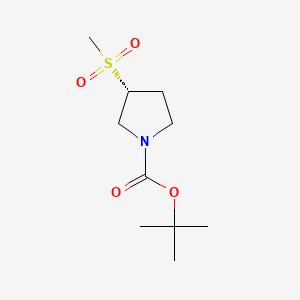

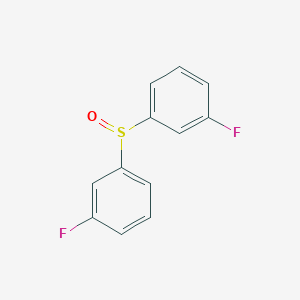
![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)
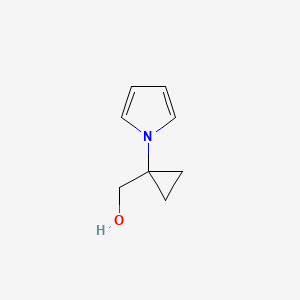
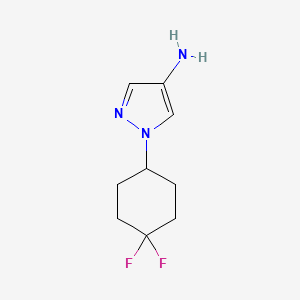
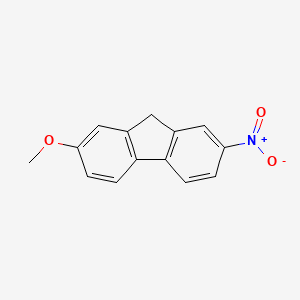

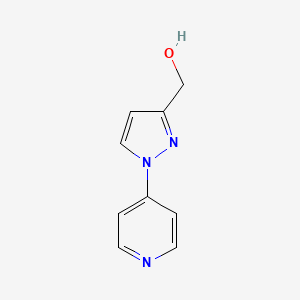
![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)
